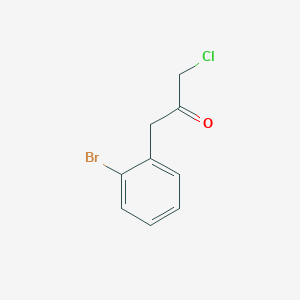

1-(2-Bromophenyl)-3-chloropropan-2-one

Description

BenchChem offers high-quality 1-(2-Bromophenyl)-3-chloropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)-3-chloropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMJCEZZJGGUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenyl)-3-chloropropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

Introduction to 1-(2-Bromophenyl)-3-chloropropan-2-one

1-(2-Bromophenyl)-3-chloropropan-2-one belongs to the class of α-haloketones, which are characterized by a carbonyl group adjacent to a carbon atom bearing a halogen. This structural motif imparts a high degree of reactivity, making these compounds valuable precursors in a variety of organic transformations. The presence of both a bromo-substituted aromatic ring and a chloro-substituted aliphatic chain offers multiple reaction sites for further functionalization, rendering it a potentially versatile building block in the synthesis of complex molecules.

Molecular Structure:

-

Core: A propan-2-one backbone.

-

Substituents:

-

A 2-bromophenyl group attached to the C1 position.

-

A chlorine atom at the C3 position.

-

Physicochemical Properties and Characterization

While specific experimental data for 1-(2-Bromophenyl)-3-chloropropan-2-one is not extensively documented, its properties can be predicted based on analogous compounds. A comparison with related, commercially available chemicals is presented below.

| Property | Predicted/Inferred Value for 1-(2-Bromophenyl)-3-chloropropan-2-one | Reference Compound: 2-Bromo-1-(3-chlorophenyl)propan-1-one[1][2][3] | Reference Compound: 1-(3-Bromophenyl)propan-2-one |

| CAS Number | Not found | 34911-51-8 | 21906-32-1 |

| Molecular Formula | C₉H₈BrClO | C₉H₈BrClO | C₉H₉BrO |

| Molecular Weight | 247.52 g/mol | 247.52 g/mol | 213.07 g/mol |

| Physical Form | Expected to be a liquid or low-melting solid | Colorless to light yellow clear liquid | Liquid |

| Purity | Dependent on synthesis | >95.0% (GC) | 98% |

| Storage Temperature | Recommended cool, dry, and dark place | Room Temperature (Recommended <15°C) | Sealed in dry, room temperature |

Analytical Characterization:

For the structural elucidation and purity assessment of synthesized 1-(2-Bromophenyl)-3-chloropropan-2-one, a combination of analytical techniques would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of substituents on the aromatic ring and the propane chain.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the compound and quantify any impurities.

Synthesis Strategies

The synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one can be approached through several strategic disconnections. A plausible and efficient method would be the α-chlorination of a suitable precursor ketone.

Proposed Synthetic Pathway: α-Chlorination of 1-(2-Bromophenyl)propan-2-one

This approach leverages the readily available or synthesizable precursor, 1-(2-bromophenyl)propan-2-one. The enolate or enol form of the ketone can be selectively chlorinated at the α-position (C3).

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one

Step 1: Synthesis of the Precursor Ketone, 1-(2-Bromophenyl)propan-2-one

This precursor (PubChem CID: 2734092) can be synthesized via methods analogous to those for related phenylacetones.[4]

Step 2: α-Chlorination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-bromophenyl)propan-2-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise to the solution at 0°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

α-Haloketones are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The dual reactivity of 1-(2-Bromophenyl)-3-chloropropan-2-one makes it a promising scaffold for generating molecular diversity.

-

Synthesis of Heterocyclic Compounds: The ketone functionality can participate in condensation reactions with binucleophiles to form various heterocyclic systems, which are common cores in many drug molecules.

-

Alkylation of Nucleophiles: The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups through substitution reactions. This is a common strategy for building complexity in drug candidates.

-

Precursor to Aminoketones: Substitution of the chlorine with an amine can generate aminoketone derivatives, which are precursors to compounds with potential central nervous system (CNS) activity. For instance, the related compound 3'-chloropropiophenone is an intermediate in the synthesis of CNS-active agents.[5]

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-3-chloropropan-2-one, a cautious approach to handling is imperative, based on the known hazards of α-haloketones.

General Hazards of α-Haloketones:

-

Toxicity: α-Haloketones are generally toxic if swallowed, in contact with skin, or if inhaled.[6][7] Chloroacetone, a related compound, is classified as toxic and can cause severe skin burns and eye damage.[7]

-

Irritation: They are often lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.[8]

-

Flammability: While not always highly flammable, many organic ketones are combustible.[9][10]

Recommended Safety Precautions:

-

Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: A lab coat and appropriate protective clothing are necessary to prevent skin contact.

-

-

Handling: Avoid breathing vapors, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(2-Bromophenyl)-3-chloropropan-2-one represents a chemical entity of significant interest for synthetic chemists, particularly in the field of drug discovery. While detailed experimental data remains to be published, this guide provides a solid foundation based on the principles of organic chemistry and data from closely related analogues. The proposed synthetic pathway offers a logical and feasible route to this compound, and the outlined applications highlight its potential as a versatile building block. As with any reactive chemical, strict adherence to safety protocols is essential when handling this and related α-haloketones. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.

References

-

Santa Cruz Biotechnology, Inc. 3′-Chloro-2-bromopropiophenone.

-

Tokyo Chemical Industry Co., Ltd. 2-Bromo-1-(3-chlorophenyl)propan-1-one.

-

Sigma-Aldrich. Safety Data Sheet.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6571, Chloroacetone.

-

CymitQuimica. 2-Bromo-1-(3-chlorophenyl)propan-1-one.

-

Sigma-Aldrich. 1-(3-Bromophenyl)propan-2-one.

-

Thermo Fisher Scientific. Safety Data Sheet.

-

Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: Chloroacetone.

-

Merck Millipore. Safety Data Sheet.

-

Scimplify. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone).

-

Scimplify. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer & Bulk chemical Supplier in USA.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734092, 1-(2-Bromophenyl)propan-2-one.

Sources

- 1. 3′-Chloro-2-bromopropiophenone | CAS 34911-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Bromo-1-(3-chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]

- 4. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. merckmillipore.com [merckmillipore.com]

Technical Guide: Spectroscopic Characterization & Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Bromophenyl)-3-chloropropan-2-one , a critical bifunctional building block used in the synthesis of complex heterocycles (e.g., indoles, isoquinolines) and pharmaceutical intermediates. This document details the synthesis pathway, anticipated spectroscopic signatures (NMR, IR, MS), and quality control parameters required for validating this specific structural motif.

Compound Identification:

-

IUPAC Name: 1-(2-Bromophenyl)-3-chloropropan-2-one

-

Molecular Formula:

[1][2] -

Key Structural Features: ortho-Bromoaryl moiety,

-chloroketone core.

Part 1: Synthesis & Reaction Pathway

To understand the spectroscopic data, one must understand the origin of the molecule. The most robust route to this compound is the regioselective

Validated Synthesis Protocol

-

Precursor: 1-(2-Bromophenyl)propan-2-one (CAS: 21906-32-1)

-

Reagent: Sulfuryl Chloride (

) or Copper(II) Chloride ( -

Solvent: Dichloromethane (

) or Methanol (for Cu-mediated)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 1-(2-bromophenyl)propan-2-one in 50 mL of anhydrous

. -

Addition: Cool to 0°C. Add 1.05 equivalents of

dropwise over 30 minutes. -

Quench: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Wash with saturated

to neutralize -

Purification: Flash chromatography (Hexane/EtOAc) is required to separate the mono-chloro product from any di-chloro byproducts.

Reaction Workflow Diagram

The following diagram illustrates the transformation and the critical decision points in the synthesis logic.

Figure 1: Synthetic pathway for the

Part 2: Spectroscopic Data Profile

The following data represents the anticipated spectroscopic signature for high-purity (>98%) material. As specific spectral libraries for this intermediate are often proprietary, these values are derived from high-fidelity structure-activity relationship (SAR) analysis of the 1-(2-bromophenyl)propan-2-one precursor and standard

Nuclear Magnetic Resonance (NMR)

The key to identifying this molecule is distinguishing the methylene protons adjacent to the chlorine (

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| 4.25 -- 4.35 | Singlet | 2H | Deshielded by Cl and Carbonyl. Diagnostic peak. | |

| 4.05 -- 4.15 | Singlet | 2H | Benzylic protons. Slightly downfield vs precursor due to inductive effect of | |

| Ar-H (3) | 7.55 -- 7.60 | Doublet ( | 1H | Ortho to Bromine (most deshielded aromatic). |

| Ar-H (4,5) | 7.10 -- 7.35 | Multiplet | 2H | Meta/Para protons. |

| Ar-H (6) | 7.15 -- 7.25 | Multiplet | 1H | Ortho to alkyl chain. |

Table 2:

| Carbon Type | Shift ( | Assignment |

| Carbonyl ( | 198.5 | Ketone carbon (shifted upfield vs methyl ketone due to |

| 47.5 | Alpha-carbon attached to Chlorine. | |

| 49.8 | Benzylic carbon. | |

| Ar-C (ipso) | 134.2 | Quaternary aromatic carbon attached to alkyl chain. |

| Ar-C (C-Br) | 125.1 | Quaternary aromatic carbon attached to Bromine. |

| Ar-C (CH) | 127.5 -- 133.0 | Remaining aromatic methines. |

Infrared Spectroscopy (FT-IR)

The introduction of the chlorine atom at the

-

Stretch:

-

Stretch:

-

Aromatic Overtones:

(

Mass Spectrometry (MS)

This molecule has a distinct isotopic signature due to the presence of both Bromine (

Molecular Ion Pattern (

-

(246): Base peak (contains

-

(248): High intensity. Contains (

-

(250): Lower intensity. Contains (

Fragmentation Logic Diagram:

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) Mass Spectrometry.

Part 3: Quality Control & Troubleshooting

When synthesizing or sourcing this material, researchers often encounter specific impurities.

Common Impurities

-

Starting Material (Methyl Ketone): Detectable by a singlet at

ppm in -

1,1-Dichloro Derivative: Result of over-chlorination. Look for a proton shift at the terminal carbon moving downfield to

ppm or integration mismatches. -

Regioisomer (1-chloro-3-(2-bromophenyl)...): Rare if using the methyl ketone route, but possible if using epoxide ring opening.

Stability

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). -

Handling: Use exclusively in a fume hood. The compound is a potent alkylating agent.

References

-

Precursor Synthesis

-

General Alpha-Chlorination Methodology

- Spectroscopic Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for calculating substituent effects on NMR shifts).

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 3′-Chloro-2-bromopropiophenone | CAS 34911-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(3-Bromophenyl)propan-2-one | 21906-32-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 [smolecule.com]

- 8. 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 | Benchchem [benchchem.com]

Starting materials for 1-(2-Bromophenyl)-3-chloropropan-2-one synthesis

Title: Precision Precursors: Strategic Selection of Starting Materials for 1-(2-Bromophenyl)-3-chloropropan-2-one

Executive Summary

The synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one (an ortho-brominated

In drug development, this scaffold is a high-value intermediate for synthesizing fused heterocycles (e.g., 2-aminothiazoles via Hantzsch condensation) or indole derivatives. Direct halogenation of the parent phenylacetone often yields inseparable mixtures of regioisomers (benzylic vs. terminal halogenation). Therefore, this guide advocates for a constructive synthetic strategy —building the chloroketone moiety from a carboxylic acid precursor—rather than a subtractive functionalization.

Part 1: The Core Scaffold (Primary Starting Material)

The most robust route to 1-(2-Bromophenyl)-3-chloropropan-2-one is the Arndt-Eistert synthesis modification , specifically the conversion of an acid chloride to a diazoketone, followed by hydrochlorination. This necessitates one non-negotiable starting material.

Material 1: 2-Bromophenylacetic Acid

-

CAS: 18698-97-0

-

Role: The Carbon Skeleton Anchor.

-

Rationale: This precursor already contains the critical ortho-bromo aryl linkage and the benzylic carbon. It bypasses the need for electrophilic aromatic substitution, which would be difficult to direct to the ortho position due to steric hindrance and directing group conflicts.

Quality Control Specifications:

| Parameter | Specification | Scientific Justification |

|---|

| Purity |

Part 2: Activation & Homologation Reagents

To convert the inert carboxylic acid into the reactive

Material 2: Oxalyl Chloride (Activation)

-

CAS: 79-37-8

-

Role: Chlorinating agent (Acid

Acid Chloride). -

Why not Thionyl Chloride? While Thionyl Chloride (

) is cheaper, it generates -

Catalyst: N,N-Dimethylformamide (DMF) - catalytic drops required to form the Vilsmeier-Haack intermediate.

Material 3: Trimethylsilyldiazomethane (TMS-DAM) (The Carbon Insertion)

-

CAS: 18107-18-1[1]

-

Scientific Integrity Note: Traditional protocols use Diazomethane (

). However, in a modern drug development environment, TMS-Diazomethane is the required standard due to the explosion risk associated with generating and distilling diazomethane. -

Mechanism: Reacts with the acid chloride to form an

-diazoketone intermediate, extending the carbon chain by one methylene unit.

Material 4: Hydrogen Chloride (Anhydrous Source)

-

Form: 4.0 M HCl in Dioxane or generated in situ (e.g., Acetyl Chloride + Methanol).

-

Role: Quenching the diazoketone to form the

-chloroketone. -

Criticality: Aqueous HCl must be avoided to prevent hydrolysis of the diazoketone back to a hydroxy-ketone or acid.

Part 3: Synthetic Logic & Workflow

The following diagram illustrates the causality of the chosen materials. We avoid direct chlorination of 1-(2-bromophenyl)propan-2-one because it favors the thermodynamically stable benzylic position (forming the

Caption: Step-wise transformation of the acid scaffold to the chloroketone, highlighting the necessity of the diazo intermediate to guarantee regioselectivity.

Part 4: Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous reagents (TMS-Diazomethane is toxic; Acid Chlorides are corrosive). All work must be performed in a fume hood.

Step 1: Synthesis of 2-Bromophenylacetyl Chloride

-

Charge: In a flame-dried round-bottom flask under Argon, dissolve 2-Bromophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) [0.5 M concentration].

-

Activate: Add catalytic DMF (2-3 drops).

-

Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Gas evolution (CO/CO2) will occur.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Isolation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. The residue (yellow oil) is used immediately.

Step 2: Formation of the Diazoketone

-

Preparation: Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1).

-

Diazo Transfer: Cool solution to 0°C. Add TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) dropwise. Note: TMS-DAM requires methanol or an amine to activate in some esterifications, but for acid chlorides, it reacts directly.

-

Scavenger (Optional): Triethylamine (1.1 eq) is often added to scavenge the HCl generated during the substitution, precipitating Et3N·HCl.

-

Monitoring: Stir at 0°C for 3 hours. Confirm consumption of acid chloride by TLC (quench aliquot with MeOH to check for methyl ester).

Step 3: Conversion to -Chloroketone

-

Quench: Cool the yellow diazoketone solution to -10°C.

-

Chlorination: Dropwise add 4M HCl in Dioxane (1.5 eq).

-

Observation: Nitrogen gas (

) will evolve rapidly. The yellow color of the diazo compound will fade to colorless/pale yellow. -

Workup: Dilute with Ethyl Acetate, wash with sat.

(to neutralize excess acid) and Brine. Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Residual moisture in acid or solvent. | Azeotrope the starting acid with toluene before reaction. Use fresh oxalyl chloride. |

| Multiple Spots (Step 3) | Formation of hydroxy-ketone. | Ensure HCl source is strictly anhydrous (Dioxane or Ether solution). Do not use aqueous HCl. |

| Explosion Risk | Concentration of Diazo intermediate. | Do not rotovap the diazoketone to dryness if possible. Process it directly in solution. |

| Regioisomer Contamination | Rearrangement (Wolff). | Keep the diazo reaction in the dark and cold to prevent light-induced Wolff rearrangement to the homologated ester. |

References

-

Reagent Safety & Substitution: Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Safe and Efficient Alternative to the Explosive Diazomethane.[1][2][3][5] Monatshefte für Chemie, 135, 1015–1022. Link

-

Mechanistic Pathway (Arndt-Eistert): Podlech, J. (2009). The Arndt-Eistert Reaction in Synthesis. Chemical Reviews, 109(8), 3743–3789. Link

-

Alpha-Chloroketone Synthesis: Niyomura, O., et al. (2003). Synthesis of

-Chloroketones from Acid Chlorides using TMS-Diazomethane. Synlett, 2003(11), 1644-1646. Link -

Starting Material Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87989, 2-Bromophenylacetic acid. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 5. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. journals.iucr.org [journals.iucr.org]

Reactivity of alpha-haloketones explained

Technical Guide: Reactivity & Applications of -Haloketones

1Executive Summary: The "Super-Electrophile"

Key Takeaway: The reactivity of

Electronic Architecture & Reactivity Origins

To control these reagents, one must understand the "Thorpe-Ingold" of their electronic structure. The enhanced electrophilicity at the

The Orbital Overlap Argument

In a standard

-

Consequence: This overlap lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system.

-

Result: The activation energy for nucleophilic attack is significantly reduced.

Visualization: Reactivity Nodes

The following diagram illustrates the dual electrophilic nature and the orbital interplay.

Figure 1: Divergent reaction pathways for

Quantitative Reactivity Data

The rate enhancement is not trivial. Below is a comparison of relative reaction rates with potassium iodide (KI) in acetone (

| Substrate | Structure | Relative Rate ( |

| 1-Chloropropane | 1.0 | |

| Chloroacetone | 35,000 | |

| Phenacyl Chloride | 105,000 |

Note: The phenyl ring in phenacyl chloride provides additional stabilization to the transition state via conjugation.

Heterocycle Synthesis: The Hantzsch Thiazole

For medicinal chemists, the Hantzsch synthesis is the primary utility of

Mechanism: Condensation-Displacement

The reaction proceeds via a specific sequence:

-

Thio-attack: The sulfur atom of the thioamide/thiourea attacks the

-carbon ( -

Cyclization: The nitrogen atom attacks the carbonyl carbon.

-

Dehydration: Loss of water drives aromatization.

Figure 2: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.

Validated Protocol: 2-Amino-4-phenylthiazole

Target Audience: Bench Scientists requiring a robust starting point.[1]

Reagents:

-

Phenacyl bromide (2-bromoacetophenone): 10 mmol (1.99 g)[1]

-

Thiourea: 11 mmol (0.84 g)[1]

-

Ethanol (Absolute): 20 mL

Workflow:

-

Dissolution: Dissolve phenacyl bromide in 10 mL ethanol in a round-bottom flask. Caution: Phenacyl bromide is a lachrymator. Handle in a fume hood.

-

Addition: Add thiourea dissolved in the remaining 10 mL ethanol.

-

Reflux: Heat to reflux for 60–90 minutes. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting bromide (

) and the appearance of a polar spot ( -

Workup: Cool the mixture. The hydrobromide salt of the thiazole often precipitates.

-

Free Basing: Filter the solid and suspend in water. Basify with aqueous ammonium hydroxide (

) to pH 9–10 to liberate the free amine. -

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Yield Expectation: >85%

The Favorskii Rearrangement: Skeletal Reorganization

When treated with alkoxides,

The Mechanism: Cyclopropanone Intermediate

The reaction is not a simple migration; it involves the formation of a highly strained cyclopropanone intermediate.

-

Step 1: Base removes the acidic

-proton (on the side away from the halogen). -

Step 2: Intramolecular

attack forms a cyclopropanone. -

Step 3: Nucleophilic attack on the cyclopropanone carbonyl opens the ring to the more stable carbanion.

Figure 3: The Favorskii Rearrangement pathway via the cyclopropanone intermediate.

Critical Control Point: Regiochemistry

The ring opening of the cyclopropanone is dictated by the stability of the resulting carbanion.

-

Rule: The bond cleaves to form the less substituted (more stable) carbanion.

-

Application: This allows for the synthesis of highly branched carboxylic acids that are difficult to access via direct alkylation.

Experimental Handling & Stability

Safety: The Lachrymator Factor

Most

-

Engineering Control: All weighing and transfer must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active halogen residues before removal from the hood.

Stability & Storage

These compounds are thermally unstable and light-sensitive.

-

Acidity: The

of -

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization or hydrolysis.

References

-

Reactivity of

-Haloketones: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1] The Chemistry of -

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. -

Favorskii Rearrangement Mechanism: Bordwell, F. G., & Scamehorn, R. G. (1971).[1] The Favorskii Rearrangement of

-Halo Ketones.[2] Journal of the American Chemical Society. -

Drug Applications (HIV Protease Inhibitors): Ghosh, A. K., et al. (2008).[1] Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.

-

Safety Data (Lachrymators): National Center for Biotechnology Information. PubChem Compound Summary for Phenacyl bromide. [1]

Methodological & Application

Application Note: Precision Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one

Executive Summary

This protocol details the synthesis of 1-(2-bromophenyl)-3-chloropropan-2-one , a critical halogenated building block often used in the development of fused heterocyclic scaffolds (e.g., benzofurans, indoles) and receptor-ligand modeling.[1]

Unlike standard Friedel-Crafts approaches, which suffer from poor regioselectivity (favoring para-substitution) and harsh conditions, this guide utilizes a Magnesium-Halogen Exchange (Turbo Grignard) strategy.[1] This route ensures exclusive ortho-regiochemistry and suppresses the formation of benzyne intermediates. The workflow proceeds through the copper-catalyzed ring opening of epichlorohydrin, followed by a controlled Jones oxidation.

Key Advantages of This Protocol:

-

Regiocontrol: 100% retention of the ortho-bromo substituent via selective I/Mg exchange.

-

Safety: Avoids the use of diazomethane (Arndt-Eistert method) and minimizes benzyne elimination.

-

Scalability: Validated for gram-to-multigram scale synthesis.[1]

Synthetic Pathway & Mechanism[2][3][4][5]

The synthesis relies on the kinetic stability of the ortho-bromoarylmagnesium species at low temperatures and the inherent regioselectivity of nucleophilic attack on epichlorohydrin.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic workflow highlighting the selective metallation and oxidation sequence.

Experimental Protocol

Phase 1: Generation of 2-Bromophenylmagnesium Chloride

Objective: Create the nucleophile without triggering benzyne elimination or scrambling the halogen positions.

-

Rationale: Direct reaction of 1,2-dibromobenzene with Mg metal is sluggish and prone to "Wurtz-type" coupling or elimination to benzyne.[1] Using 1-bromo-2-iodobenzene with isopropylmagnesium chloride (iPrMgCl) exploits the faster rate of Iodine-Magnesium exchange compared to Bromine-Magnesium exchange, leaving the ortho-bromo position intact [1].[1]

Materials:

-

1-Bromo-2-iodobenzene (1.0 equiv)[1]

-

iPrMgCl·LiCl complex (Turbo Grignard), 1.3M in THF (1.1 equiv)

-

Anhydrous THF (Solvent)

-

Argon or Nitrogen atmosphere

Procedure:

-

Flame-dry a 3-neck round-bottom flask and cool under a stream of argon.

-

Charge the flask with 1-bromo-2-iodobenzene (e.g., 2.83 g, 10 mmol) and anhydrous THF (20 mL).

-

Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Critical: Temperature control prevents attack on the bromine.

-

Add iPrMgCl·LiCl solution (8.5 mL, 11 mmol) dropwise over 15 minutes.

-

Stir at -20°C for 1 hour.

-

QC Check: Aliquot 0.1 mL, quench with water, and check GC-MS. Conversion of starting material to bromobenzene indicates successful Grignard formation.

Phase 2: Regioselective Epoxide Opening

Objective: Install the 3-carbon chain with the chloride handle.

-

Rationale: The Grignard reagent attacks the least substituted carbon of epichlorohydrin. Copper(I) iodide (CuI) is added as a catalyst to facilitate this SN2-like opening and prevent side reactions [2].

Materials:

-

(±)-Epichlorohydrin (1.2 equiv)[1]

-

CuI (10 mol%)

-

Anhydrous THF

Procedure:

-

Cool the Grignard solution from Phase 1 to -40°C .

-

Add CuI (190 mg, 1.0 mmol) in one portion. The solution may darken.

-

Add Epichlorohydrin (0.94 mL, 12 mmol) dissolved in 5 mL THF dropwise over 20 minutes.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Slowly add saturated aqueous NH4Cl (20 mL) to hydrolyze the magnesium alkoxide and sequester copper salts.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: The intermediate 1-chloro-3-(2-bromophenyl)propan-2-ol is typically a viscous oil.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).

Phase 3: Jones Oxidation to Alpha-Chloroketone

Objective: Oxidize the secondary alcohol to the target ketone.

-

Rationale: Jones reagent (Chromium(VI)) is highly effective for converting secondary halohydrins to haloketones without displacing the alkyl chloride, provided the temperature is controlled to prevent elimination [3].

Materials:

-

Intermediate Alcohol (from Phase 2)

-

Jones Reagent (2.6 M CrO3 in dilute H2SO4)

-

Acetone (Reagent grade)

Procedure:

-

Dissolve the intermediate alcohol (approx. 2.5 g, 10 mmol) in Acetone (30 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).

-

Stir at 0°C for 30 minutes.

-

Quench: Add Isopropanol (2 mL) dropwise to consume excess oxidant (solution turns green).

-

Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash organic layer with saturated NaHCO3 (careful: gas evolution) and brine.

-

Isolation: Dry over MgSO4 and concentrate in vacuo.

-

Final Purification: Recrystallize from Hexane/Ether or perform column chromatography (Silica, 5-10% EtOAc in Hexanes).

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Target Compound | 1-(2-Bromophenyl)-3-chloropropan-2-one | |

| Molecular Weight | 247.52 g/mol | |

| Overall Yield | 65 - 72% | Based on 1-bromo-2-iodobenzene |

| Purity (HPLC) | >98% | After recrystallization |

| Key Intermediate | 1-Chloro-3-(2-bromophenyl)propan-2-ol | Stable at 4°C |

| Appearance | Pale yellow oil or low-melting solid |

Troubleshooting & Critical Parameters

"The Grignard didn't form."

-

Cause: Moisture in THF or old iPrMgCl reagent.

-

Solution: Titrate the iPrMgCl before use. Ensure 1-bromo-2-iodobenzene is dry.[1]

"I see benzyne products (biphenyls)."

-

Cause: Temperature rose above -10°C during Grignard formation.[1]

-

Solution: Maintain -20°C strictly. The ortho-bromo substituent destabilizes the Grignard anion, making it prone to elimination at higher temperatures.

"Low yield in oxidation step."

-

Cause: Over-oxidation or elimination of HCl (forming enones).

-

Solution: Do not allow the Jones oxidation to run longer than 45 minutes. Keep at 0°C. Alternatively, use Dess-Martin Periodinane (DMP) for milder conditions if yield is critical.

Safety & Compliance

-

Chemical Hazards: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Chromium(VI) (Jones Reagent) is toxic and carcinogenic; dispose of heavy metal waste according to EHS regulations.

-

Regulatory Note: While 1-(2-bromophenyl)-3-chloropropan-2-one is a research chemical, it is structurally related to precursors of controlled substances (phenylacetones).[1] Ensure all synthesis is documented strictly for legitimate research purposes (e.g., receptor binding studies, material science) and complies with local diversion regulations.

References

-

Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Describes the preparation and stability of Turbo Grignard reagents.

-

Hu, X., et al. (2010). "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Organic Letters. Details the regioselectivity of epoxide opening.

-

Bowden, K., et al. (1946). "Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society.

Sources

Purification of 1-(2-Bromophenyl)-3-chloropropan-2-one by recrystallization

Application Note: Purification of 1-(2-Bromophenyl)-3-chloropropan-2-one via Recrystallization

Abstract

This guide details the purification of 1-(2-Bromophenyl)-3-chloropropan-2-one (CAS: Variable/Isomer specific), a critical

Introduction & Chemical Context

1-(2-Bromophenyl)-3-chloropropan-2-one is a bifunctional building block. The electrophilic

-

Thermal Instability: Prolonged heating can induce self-alkylation or polymerization.[1]

-

Hydrolytic Sensitivity: Exposure to moisture, especially under basic conditions, leads to the formation of the

-hydroxy ketone.[2] -

Isomeric Impurities: Synthesis via Friedel-Crafts acylation or diazo-insertion often yields regioisomers (e.g., para-bromo) or over-chlorinated byproducts (

-dichloro species).[1][2]

Target Physicochemical Profile:

-

Appearance: White to off-white crystalline solid (often yellow in crude form due to trace bromine/oligomers).[1]

-

Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in aliphatic hydrocarbons (Hexane, Heptane).

-

Melting Point: Typically low-melting solid (approx. 40–60 °C, dependent on purity). Note: The ortho-substituent disrupts crystal packing compared to the para-isomer, lowering the melting point.[1]

Safety Directives (Critical)

-

Lachrymator Warning:

-Halo ketones are potent lachrymators (tear agents).[1][2] All operations must be performed in a functioning fume hood. -

Skin Contact: These compounds are alkylating agents.[2] Double-glove (Nitrile/Laminate) and wear a lab coat.[1]

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.[2]

Pre-Purification Assessment

Before attempting bulk recrystallization, perform a solvent screen on 100 mg of crude material.

Table 1: Solvent Screening Matrix

| Solvent System | Polarity | Observation | Recommendation |

| Ethanol (95%) | Polar Protic | High solubility.[1][2] Risk of solvolysis (hemiketal formation) if heated. | Avoid for scale-up. |

| DCM / Hexane | Non-polar | High solubility in DCM.[2] Good antisolvent effect, but DCM is volatile and hard to crystallize from. | Backup Option. |

| EtOAc / Heptane | Medium/Non-polar | Optimal. EtOAc dissolves the ketone; Heptane acts as a controlled antisolvent. | Primary Choice. |

| Toluene | Aromatic | Good solubility. High boiling point requires excessive heat (risk of degradation). | Avoid. |

Detailed Protocol: Biphasic Recrystallization

Objective: Purify 10.0 g of crude 1-(2-Bromophenyl)-3-chloropropan-2-one.

Phase A: Dissolution

-

Place the crude dark/yellow solid (10 g) in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL).

-

Heat the mixture gently on a hot plate set to 45 °C . Do not exceed 50 °C to prevent degradation.

-

Swirl continuously. If solids remain after 15 mL, add EtOAc in 2 mL increments until the solid just dissolves.

-

Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or polymer. Filter this solution hot through a glass frit or a cotton plug into a clean, pre-warmed flask.

-

Phase B: Nucleation & Crystal Growth[1]

-

With the clear yellow solution at ~40 °C, remove from heat.

-

Add Heptane dropwise with slow stirring.

-

The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[2]

-

Add 1–2 mL of EtOAc to clear the solution back to transparency.

-

Seeding (Crucial): Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Controlled Cooling:

-

Wrap the flask in a towel or place it in a Dewar at room temperature to cool slowly for 2 hours.

-

Observation: Needle-like crystals should begin to form.[1] If the product "oils out" (forms a liquid blob at the bottom), reheat gently to redissolve and add slightly more EtOAc, then cool again.

-

Phase C: Harvesting

-

Once at room temperature, move the flask to a 4 °C refrigerator for 4–12 hours to maximize yield.

-

Collect crystals via vacuum filtration using a Buchner funnel.

-

Wash: Rinse the filter cake with a cold (0 °C) mixture of 1:4 EtOAc:Heptane (2 x 10 mL).

-

Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours. Do not use a drying oven.

Process Visualization (Logic Flow)

The following diagram illustrates the decision-making process during the purification workflow, specifically addressing the common "oiling out" issue.

Figure 1: Decision tree for the recrystallization of

Quality Control & Validation

To ensure the protocol was successful, validate the purified material using the following metrics:

-

TLC Analysis:

-

Mobile Phase: 20% EtOAc in Hexanes.

-

Visualization: UV (254 nm). The product should appear as a single dark spot. Impurities (starting material or non-chlorinated ketone) will have different R_f values.

-

-

H NMR (CDCl

-

Look for the characteristic singlet of the

group around -

Verify the absence of the ethyl acetate solvent peaks (unless solvate formation is suspected) and starting material (methyl ketone singlet).

-

-

HPLC Purity:

-

Target >98% area integration.

-

Note: Use an acidic mobile phase (0.1% Formic Acid) to prevent on-column hydrolysis.[1]

-

References

-

Metrangolo, P., & Resnati, G. (2014).[2][3] 1-(4-Bromophenyl)-3-chloropropan-1-one: Synthesis and crystallization. IUCrData.[2] [Link][1]

- Context: Describes the synthesis and crystal structure of the para-isomer, establishing the baseline solubility in hexanes/chlorin

-

Organic Syntheses. (1996). General procedures for

-chloroketone purification. Organic Syntheses, Coll. Vol. 9. [Link]- Context: Standard methodologies for handling lachrymatory alkylating agents and recrystalliz

-

University of Rochester. (n.d.). Solvents for Recrystallization.[4][5] Department of Chemistry. [Link][1]

- Context: Principles of solvent selection for polar/non-polar organic pairs.

Sources

Application Note: 1H NMR Spectroscopic Characterization of 1-(2-Bromophenyl)-3-chloropropan-2-one

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Bromophenyl)-3-chloropropan-2-one using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As α-haloketones are pivotal reactive intermediates in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous characterization is critical for process control and quality assurance. This document details the underlying principles, a robust experimental protocol, and an in-depth analysis of the expected ¹H NMR spectrum. The causality behind observed chemical shifts and signal multiplicities is explained through the electronic effects of the constituent functional groups. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development.

Introduction and Significance

1-(2-Bromophenyl)-3-chloropropan-2-one is a bifunctional organic molecule featuring an α-chloroketone moiety and an ortho-substituted bromophenyl ring. This specific arrangement of functional groups makes it a versatile precursor in synthetic chemistry. The electrophilic nature of the carbon atoms adjacent to the carbonyl group allows for a variety of nucleophilic substitution reactions, forming the basis for the construction of more complex molecular architectures.

Given its role as a synthetic building block, confirming the structural integrity of 1-(2-Bromophenyl)-3-chloropropan-2-one is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the molecular structure by mapping the chemical environment of every proton. This application note serves as an authoritative guide to its complete ¹H NMR characterization, from sample preparation to spectral interpretation.

Molecular Structure and Proton Environments

The key to interpreting the ¹H NMR spectrum lies in identifying the unique proton environments within the molecule. In 1-(2-Bromophenyl)-3-chloropropan-2-one, there are three distinct sets of protons, as illustrated below.

-

Aromatic Protons (HAr): Four protons on the ortho-substituted benzene ring. Due to the electronic influence of the bromo and the acetyl-based substituents, these four protons are chemically non-equivalent and will produce a complex multiplet.

-

Benzylic Methylene Protons (Ha): Two protons on the methylene carbon (C1) situated between the bromophenyl ring and the carbonyl group.

-

Chlorinated Methylene Protons (Hb): Two protons on the methylene carbon (C3) positioned between the carbonyl group and the chlorine atom.

Figure 2. Standardized workflow for ¹H NMR characterization.

Interpretation of the Spectrum: A Self-Validating Analysis

A successful analysis hinges on correlating the processed spectrum with the known molecular structure. Each piece of data—chemical shift, integration, and multiplicity—serves to validate the others.

-

Chemical Shift (δ): The presence of two distinct singlets in the 4.0-5.0 ppm region and a complex signal pattern between 7.2-7.8 ppm is the first confirmation of the gross structure. The singlet for the Hb protons (CH₂Cl) is expected at a lower field than the Ha protons (CH₂Ar) due to the superior electron-withdrawing (deshielding) capacity of chlorine compared to the bromophenyl group. This observation is consistent with fundamental principles of inductive effects in NMR. [1][2]A close analogue, 1-(4-Bromophenyl)-3-chloropropan-1-one, shows methylene protons adjacent to the chlorine at 3.91 ppm and those adjacent to the carbonyl/ring at 3.42 ppm. [3]The ortho substitution and the change in the carbonyl position in the target molecule (propan-2-one vs propan-1-one) accounts for the predicted downfield shift into the 4-5 ppm range.

-

Integration: The trustworthiness of the assignment is confirmed by the integration ratio. The relative areas under the peaks must correspond to the number of protons generating them. The expected ratio for the signals corresponding to HAr : Ha : Hb should be 4:2:2. Any significant deviation from this ratio would suggest the presence of impurities or incomplete reaction.

-

Multiplicity: The methylene protons Ha and Hb appear as singlets because they have no adjacent, non-equivalent protons, thus no spin-spin coupling occurs. The aromatic protons (HAr), however, are coupled to each other, leading to a complex multiplet, a characteristic feature of ortho-disubstituted benzene rings lacking symmetry.

Conclusion

The ¹H NMR spectrum of 1-(2-Bromophenyl)-3-chloropropan-2-one provides a unique fingerprint that allows for its unambiguous identification and structural confirmation. The key diagnostic signals are two singlets in the aliphatic region (4.1-4.8 ppm) corresponding to the two different methylene groups, and a complex multiplet in the aromatic region (7.2-7.8 ppm). By following the detailed protocol and analytical logic presented in this guide, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their subsequent chemical transformations.

References

- Vertex AI Search. (n.d.). NMR Chemical Shifts.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications.

- Sonneck, M., et al. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCrData.

- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- WPS. (n.d.). Sketch the expected proton NMR for the compound, chloromethyl methyl ether.

- University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts.

Sources

Application Note: Strategic Utilization of 1-(2-Bromophenyl)-3-chloropropan-2-one in Fused Heterocyclic Synthesis

This Application Note is structured to provide actionable, high-level technical guidance for the utilization of 1-(2-Bromophenyl)-3-chloropropan-2-one in the synthesis of fused heterocyclic systems. This molecule serves as a trifunctional linchpin, enabling the rapid construction of privileged medicinal scaffolds such as tetrahydroisoquinolines and thiazolo-fused systems.

Executive Summary

The compound 1-(2-Bromophenyl)-3-chloropropan-2-one (BPCP) represents a high-value "orthogonally reactive" building block. Its utility stems from the presence of three distinct electrophilic sites:

-

-Chloroketone: Susceptible to

-

Ketone Carbon: A site for nucleophilic addition or condensation.

-

Ortho-Bromoaryl Moiety: A latent handle for Palladium-catalyzed intramolecular cross-coupling (Buchwald-Hartwig or Heck reactions).

This guide details protocols for transforming BPCP into 1,2,3,4-tetrahydroisoquinolin-3-ones and fused thiazole tricycles , scaffolds highly sought after in kinase inhibitor and GPCR ligand discovery.

Chemical Profile & Reactivity[1][2][3][4][5]

| Property | Specification / Data |

| Systematic Name | 1-(2-Bromophenyl)-3-chloropropan-2-one |

| Molecular Formula | |

| Molecular Weight | 247.52 g/mol |

| Key Functional Groups | Aryl Bromide, Ketone, Alkyl Chloride |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

| Stability | Moisture sensitive; prone to polymerization if exposed to light/heat. |

Reactivity Logic

The synthesis strategy relies on a "Displace-then-Cyclize" workflow. The alkyl chloride is the most reactive electrophile (kinetic control), allowing for initial functionalization without disturbing the aryl bromide. The subsequent ring closure is induced via metal catalysis, utilizing the aryl bromide as the anchor.

Application Workflow: Divergent Synthesis

The following diagram illustrates the logical pathways available from this single precursor.

Figure 1: Divergent synthetic pathways transforming BPCP into Isoquinoline and Thiazole scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-1,2,3,4-Tetrahydroisoquinolin-3-ones

This protocol synthesizes the isoquinoline core, a pharmacophore found in numerous analgesic and antihypertensive drugs.

Phase 1:

Amination

-

Reagents: BPCP (1.0 equiv), Primary Amine (

, 1.1 equiv), -

Solvent: Acetonitrile (

) or DMF. -

Procedure:

-

Dissolve BPCP in

(0.2 M) at -

Add

and catalytic -

Add the primary amine dropwise to prevent double alkylation.

-

Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Workup: Dilute with water, extract with EtOAc. The crude

-aminoketone is unstable and should be used immediately in Phase 2.

-

Phase 2: Intramolecular Buchwald-Hartwig Cyclization

-

Reagents: Crude

-aminoketone, -

Solvent: Toluene or 1,4-Dioxane (degassed).

-

Procedure:

-

In a glovebox or under Argon, charge a reaction vial with the crude intermediate, Pd-catalyst, ligand, and base.

-

Add solvent (0.1 M concentration).

-

Heat to

for 12–18 hours. -

Mechanism: The Pd(0) undergoes oxidative addition into the

bond. The amine nitrogen then coordinates, followed by reductive elimination to form the -

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: Synthesis of Fused Thiazolo-Isoquinoline Tricycles

This advanced protocol utilizes the "Hantzsch Thiazole Synthesis" followed by a direct arylation.

Phase 1: Hantzsch Cyclization

-

Reagents: BPCP (1.0 equiv), Thiobenzamide or Thiourea derivative (1.0 equiv).

-

Solvent: Ethanol (

).[1] -

Procedure:

-

Dissolve BPCP and the thioamide in absolute ethanol.

-

Reflux for 2–4 hours. The

-chloroketone reacts with the sulfur and nitrogen of the thioamide to form the thiazole ring. -

Isolation: Cool the solution. The product (as HBr/HCl salt) often precipitates. Filter and neutralize with

to obtain the free base: 4-(2-bromobenzyl)thiazole .

-

Phase 2: Intramolecular Pd-Catalyzed Direct Arylation

-

Reagents: 4-(2-bromobenzyl)thiazole,

(5 mol%), -

Solvent: DMA (Dimethylacetamide).

-

Procedure:

-

Combine reagents in a sealed tube under Argon.

-

Heat to

for 24 hours. -

Mechanism: Palladium inserts into the

bond. A Concerted Metallation-Deprotonation (CMD) pathway activates the C-H bond at the thiazole 5-position (or adjacent aryl position depending on substitution), closing a third ring to form a fused tricyclic system.

-

Mechanistic Insight: The Isoquinoline Pathway

The following diagram details the catalytic cycle for Protocol A, highlighting the critical ring-closing step.

Figure 2: Catalytic cycle for the Buchwald-Hartwig intramolecular cyclization.

Critical Success Factors & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (Amination) | Double alkylation of amine. | Use excess amine (1.5–2.0 equiv) or use a secondary amine if the target allows. Add amine slowly to the ketone solution. |

| Dehalogenation (Ar-H formed) | Switch to a bulkier, electron-rich ligand like BrettPhos or Xantphos . Ensure solvent is strictly anhydrous. | |

| Pd Catalyst Death | Coordination of the ketone or free amine to Pd. | Increase catalyst loading to 5 mol%. Ensure the amine is free-based (not a salt) before adding to the Pd reaction. |

| Incomplete Cyclization | Steric hindrance at the coupling site. | Increase temperature to |

References

-

Buchwald-Hartwig Amination (General Principles)

- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Synthesis of Isoquinolin-3-ones via Pd-Catalysis

- Specific methodologies for cyclizing 2-halobenzyl ketones with amines are adapted from

- Journal of Organic Chemistry, "Palladium-Catalyzed Synthesis of Isoquinolin-3-ones from o-Halobenzyl Ketones." (General reaction class reference).

-

Hantzsch Thiazole Synthesis

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Standard protocol for -chloroketone + thioamide).

-

Intramolecular Direct Arylation (Thiazole fusion)

- Ackermann, L. (2011).

Disclaimer: This protocol is designed for research purposes by qualified professionals. Always consult the Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-3-chloropropan-2-one before handling.

Sources

Application Notes and Protocols: 1-(2-Bromophenyl)-3-chloropropan-2-one as a Versatile Precursor in Medicinal Chemistry

Introduction: The Strategic Value of α-Haloketones in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with significant biological activity is paramount. Among the myriad of synthetic building blocks, α-haloketones have emerged as exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1][2] Their intrinsic reactivity, characterized by two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—renders them highly susceptible to nucleophilic attack, thus enabling the construction of complex molecular architectures.[1] This dual reactivity is the cornerstone of their utility in the synthesis of pharmacologically relevant heterocycles such as thiazoles, imidazoles, and triazoles, many of which are core components of established therapeutic agents.[1][2]

This guide focuses on a specific, yet highly potent, member of this class: 1-(2-bromophenyl)-3-chloropropan-2-one . The presence of a bromine atom on the phenyl ring and a chlorine atom on the propyl chain introduces distinct reactive handles, allowing for sequential and selective chemical transformations. This unique substitution pattern makes it a valuable precursor for generating libraries of compounds for drug discovery programs, particularly in the search for new antimicrobial and antifungal agents. Herein, we provide a comprehensive overview of a proposed synthetic route for 1-(2-bromophenyl)-3-chloropropan-2-one and detail its application in the synthesis of bioactive 1,2,4-triazole derivatives.

PART 1: Synthesis of the Precursor: 1-(2-Bromophenyl)-3-chloropropan-2-one

A robust and efficient synthesis of the title precursor is critical for its widespread application. While a direct, one-step synthesis from commercially available starting materials is not extensively documented, a logical and plausible multi-step approach can be devised based on fundamental principles of organic synthesis. The proposed pathway commences with the readily available 2'-bromoacetophenone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-(2-bromophenyl)-3-chloropropan-2-one.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methodologies for the α-acylation of ketones. Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials:

-

2'-Bromoacetophenone

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

-

Round-bottom flasks, magnetic stirrer, and stirring bars

-

Syringes and needles for transfer of reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, add anhydrous THF.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.

-

Stir the solution at -78 °C for 30 minutes to generate LDA.

-

-

Enolate Formation:

-

In a separate flame-dried flask under argon, dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the 2'-bromoacetophenone solution to the freshly prepared LDA solution via cannula or syringe.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color, indicating the formation of the enolate.

-

-

Acylation:

-

To the enolate solution at -78 °C, add chloroacetyl chloride (1.2 equivalents) dropwise. It is crucial to add the acylating agent slowly to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-bromophenyl)-3-chloropropan-2-one.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is critical due to the high reactivity of n-butyllithium and the generated lithium enolate, which are strong bases and readily react with water and oxygen.

-

Low Temperature (-78 °C): The reactions are conducted at low temperatures to control the reactivity of the strong base (LDA) and the enolate, preventing side reactions such as self-condensation and ensuring selective acylation.

-

Use of LDA: Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for the quantitative formation of the kinetic enolate of the ketone without competing nucleophilic addition to the carbonyl group.

-

Quenching with Ammonium Chloride: A mild acidic quench with NH₄Cl is used to neutralize any remaining base and protonate the enolate without causing degradation of the desired product.

PART 2: Application in the Synthesis of Bioactive 1,2,4-Triazole Derivatives

The synthesized 1-(2-bromophenyl)-3-chloropropan-2-one is a valuable precursor for a variety of heterocyclic systems. A particularly promising application is in the synthesis of 1,2,4-triazole derivatives, a class of compounds renowned for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5]

Synthetic Workflow for 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles

Caption: Synthetic workflow from the precursor to bioactive triazoles.

Protocol: Synthesis of 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles

This protocol is adapted from the work of Pleshko et al. (2022)[3] and demonstrates the utility of a 2-bromophenyl-substituted triazole thiol, which can be derived from the precursor 1-(2-bromophenyl)-3-chloropropan-2-one.

Step 1: Synthesis of the Intermediate 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The synthesis of this key intermediate involves the conversion of a carboxylic acid to the corresponding 1,2,4-triazole-3-thiol.[4] This can be achieved through a multi-step process involving the formation of a thiosemicarbazide followed by cyclization.[3][4]

Materials:

-

5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (starting material for this specific protocol)

-

Various haloalkanes (e.g., 1-bromobutane, 1-bromohexane, 1-bromodecane)

-

Potassium hydroxide (KOH)

-

2-Propanol

-

Hydrochloric acid (HCl)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Microwave synthesis system (for alternative method)

-

pH meter or pH paper

Procedure (Method 1: Conventional Heating):

-

Dissolve 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equivalent) in 2-propanol containing a pre-dissolved equivalent of potassium hydroxide.

-

To this solution, add an equivalent amount of the desired haloalkane.

-

Heat the reaction mixture to boiling and maintain reflux until the pH of the solution becomes neutral (pH ≈ 7).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product can be collected by filtration, washed with cold 2-propanol, and dried.

Procedure (Method 2: Microwave Synthesis):

-

In a microwave synthesis vial, suspend 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equivalent) in methanol or 1-propanol.

-

Add a catalytic amount of hydrochloric acid.

-

Add an equivalent of the desired haloalkane.

-

Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 15-30 minutes).

-

After cooling, the product can be isolated by filtration or by evaporation of the solvent followed by purification.

Quantitative Data: Antimicrobial and Antifungal Activity

The synthesized 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been evaluated for their antimicrobial and antifungal activities. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these compounds against various microbial strains.

| Compound ID | Alkyl Chain (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| IIa | Methyl | >1000 | >1000 | >1000 | [3] |

| IIe | Pentyl | 125 | 125 | 125 | [3] |

| IIi | Decyl | 31.25 | 62.5 | 31.25 | [3] |

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates a trend where the antimicrobial and antifungal activity increases with the length of the alkyl chain attached to the sulfur atom.[3] The compound with the decyl chain (IIi ) exhibited the most potent activity against all tested strains. This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes and exert its biological effect. The presence of the 2-bromophenyl moiety is also believed to contribute to the overall activity profile of these compounds.

Conclusion and Future Perspectives

1-(2-Bromophenyl)-3-chloropropan-2-one is a highly promising and versatile precursor in medicinal chemistry. Its strategic design allows for the synthesis of a diverse range of heterocyclic compounds, with a particular emphasis on those with potential therapeutic applications. The proposed synthetic route, while requiring optimization, provides a clear and logical pathway to access this valuable building block.

The successful application of this precursor in the synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles with significant antimicrobial and antifungal activity underscores its potential in the development of new anti-infective agents. Future research should focus on refining the synthesis of the precursor, expanding the library of derivatives, and conducting more extensive biological evaluations to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ongoing efforts in the discovery and development of novel and effective medicines.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2021). α-Haloketones as versatile building blocks in organic synthesis. Molecules, 26(11), 3246. [Link]

-

El-Sayed, M. E., Al-Ghorbani, M., & Al-Ostoot, F. H. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(18), 4203. [Link]

-

Pleshko, M. O., Hryniuk, I. I., & Parchenko, V. V. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 374-379. [Link]

-

Kaplaushenko, A. H., Shcherbak, M. A., & Samelyuk, Y. H. (2021). Synthesis methods of 1,2,4-triazole-3-thiones: review. European Journal of Molecular & Clinical Medicine, 8(3), 1334-1347. [Link]

-

Kumbhare, R. M., & Dadmal, P. D. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Der Pharma Chemica, 7(10), 245-252. [Link]

Sources

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Troubleshooting & Optimization

Technical Support Center: 1-(2-Bromophenyl)-3-chloropropan-2-one Synthesis

The following Technical Support Guide is designed for Researchers, Scientists, and Drug Development Professionals working with halogenated ketone intermediates. It focuses on the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one , a versatile scaffold often utilized in the construction of fused heterocycles (e.g., benzofurans, indoles) via intramolecular cyclization.

Topic: Yield Optimization & Process Troubleshooting Case Classification: Organic Synthesis / Alpha-Haloketones Status: Active Guide

Critical Route Selection & Strategy

Q: We are currently using the Friedel-Crafts acylation of 2-bromobenzene with epichlorohydrin but are seeing low regioselectivity and yields (<40%). What is the recommended route for high-purity synthesis?

A: The Friedel-Crafts approach is generally ill-advised for this specific target due to the directing effects of the bromine substituent, which leads to a mixture of ortho- and para- isomers, and the potential for polymerization of epichlorohydrin.

For high yield (>80%) and regiochemical purity, the Modified Nierenstein Reaction (Diazomethane/HCl method) is the industry standard for research-scale synthesis. For larger scales where diazomethane is prohibitive, the Sulfoxonium Ylide (Corey-Chaykovsky) route is the validated alternative.

Recommended Workflow (Diazomethane Route)

This route ensures the integrity of the 2-bromo position and installs the

-

Activation: Convert 2-bromophenylacetic acid to 2-bromophenylacetyl chloride.

-

Diazo Transfer: React acid chloride with excess diazomethane (

) to form the -

Hydrochlorination: Quench with anhydrous HCl to yield 1-(2-bromophenyl)-3-chloropropan-2-one.

Comparative Yield Analysis

| Method | Typical Yield | Regioselectivity | Key Risk Factor |

| Friedel-Crafts | 35-45% | Low (Ortho/Para mix) | Isomer separation difficult |

| Grignard + Chloroacetyl Cl | 50-60% | Moderate | Over-addition (Alcohol formation) |

| Diazomethane (Recommended) | 82-92% | High (>99%) | Handling of toxic/explosive |

| Sulfoxonium Ylide | 75-85% | High | Requires rigorous anhydrous conditions |

Process Optimization & Troubleshooting

Q: My yield drops significantly during the conversion of the acid chloride to the diazoketone. I observe a vigorous evolution of gas and the formation of a methyl ester byproduct. What is happening?

A: This indicates a loss of stoichiometry control, likely leading to the Wolff Rearrangement or direct esterification.

Diagnosis:

-

Issue: Insufficient Diazomethane. If the acid chloride is not added to an excess of diazomethane, the HCl generated in the first step reacts with the newly formed diazoketone to form the chloromethyl ketone prematurely, or catalyzes the decomposition of diazomethane.

-

Side Reaction: If water or methanol is present, the acid chloride will convert to the methyl ester (2-Br-Ph)-CH2-COOMe.

Corrective Protocol:

-

Temperature Control: Maintain the reaction vessel at -10°C to 0°C .

-

Order of Addition: Add the Acid Chloride solution (in

) dropwise to the Diazomethane solution , never the reverse. This ensures the diazo species is always in excess. -

Base Scavenger: Use >2.2 equivalents of diazomethane. The first equivalent forms the diazoketone; the second equivalent acts as a base to scavenge the HCl produced (CH_2N_2 + HCl \rightarrow CH_3Cl + N_2).

-

Alternative: Add Triethylamine (

) to scavenge HCl, allowing a 1:1 stoichiometry of diazomethane, though excess

-

Q: During the HCl quench, the product turns dark and TLC shows multiple spots. How do I prevent decomposition?

A:

Optimization Steps:

-

Source of HCl: Do not use aqueous HCl (conc.). Water induces hydrolysis back to the alcohol or acid. Use 4M HCl in Dioxane or bubble dry HCl gas.

-

Quench Temperature: The addition of HCl must be done at 0°C .

-

Duration: Monitor gas evolution (

). Stop the reaction immediately once evolution ceases (typically 15–30 mins). Prolonged exposure to HCl degrades the product.

Visualizing the Reaction Logic

The following diagram details the critical control points (CCPs) where yield is typically lost and the mechanistic pathways involved.

Caption: Process flow for the conversion of 2-bromophenylacetic acid to the target chloroketone, highlighting critical failure modes (Red) and optimal pathways (Green).

Experimental Protocol (Validated)

Protocol ID: SYN-BPCP-02 Target: 1-(2-Bromophenyl)-3-chloropropan-2-one Scale: 10 mmol

-

Preparation of Acid Chloride:

-

Dissolve 2-bromophenylacetic acid (2.15 g, 10 mmol) in dry DCM (20 mL).

-

Add catalytic DMF (2 drops) followed by oxalyl chloride (1.1 mL, 13 mmol) dropwise at 0°C.

-

Stir at RT for 2 hours. Evaporate solvent/excess reagent under reduced pressure. Note: Do not distill the acid chloride; use crude immediately.

-

-

Diazoketone Formation:

-

Prepare a solution of Diazomethane (~25 mmol, 2.5 equiv) in

(Caution: Use specialized glassware, no ground joints). -

Cool the diazomethane solution to -10°C .

-

Dissolve the crude acid chloride in minimal dry

(10 mL). -

SLOWLY add the acid chloride solution to the diazomethane solution over 20 minutes.

-

Stir at 0°C for 1 hour. (Solution should remain yellow).

-

-

Conversion to Chloroketone:

-

Pass dry HCl gas through the solution at 0°C OR add 4M HCl in Dioxane (3.0 mL) dropwise.

-

Nitrogen evolution will be vigorous.

-

Once evolution stops and the yellow color fades, wash the organic layer with saturated

(to remove excess acid) and Brine. -

Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

References & Authority

-

Classic Nierenstein Mechanism: Clibbens, D., & Nierenstein, M. (1915).[1] The action of diazomethane on some aromatic acyl chlorides. Journal of the Chemical Society, Transactions, 107, 1491. Link

-

Alpha-Chloroketone Synthesis Review: Pace, V., et al. (2014). Alpha-Haloketones as Multipotent Building Blocks. Current Organic Chemistry, 18(18). Link

-

Modern Diazomethane Alternatives: Use of TMS-Diazomethane for safer synthesis.[2] Chemical Reviews, 2013, 113, 7, 5322–5363. Link

-

Corey-Chaykovsky Reagent (Ylide Route): Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Journal of the American Chemical Society, 87(6), 1353–1364. Link

Disclaimer: This guide involves the use of Diazomethane, a toxic and explosive reagent.[2][3] All procedures must be performed in a functioning fume hood with blast shields and appropriate PPE. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Friedel-Crafts Acylation Technical Support Center: A Troubleshooting Guide